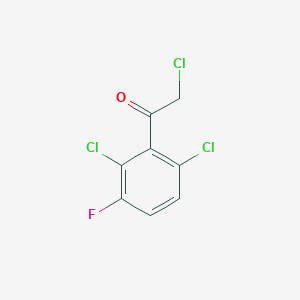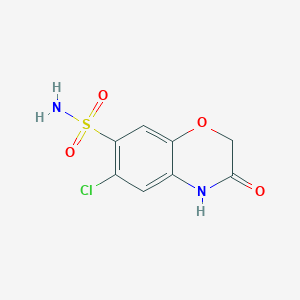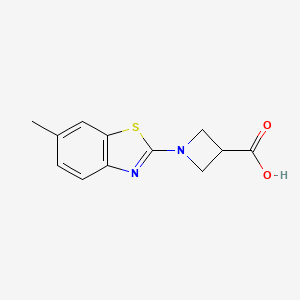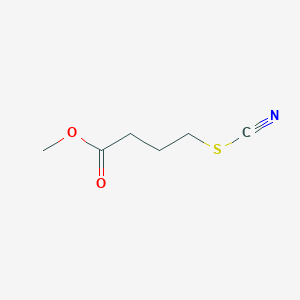
Methyl 4-thiocyanatobutanoate
Vue d'ensemble
Description
“Methyl 4-thiocyanatobutanoate” is a chemical compound with the molecular formula C6H9NO2S . It has a molecular weight of 159.21 g/mol . The IUPAC name for this compound is “methyl 4-thiocyanatobutanoate” and it has several synonyms including “METHYL 4-THIOCYANATOBUTANOATE” and "Methyl 4- (thiocyanato)butanoate" .
Molecular Structure Analysis
The InChI code for “Methyl 4-thiocyanatobutanoate” is1S/C6H9NO2S/c1-9-6(8)3-2-4-10-5-7/h2-4H2,1H3 . The compound has a complexity of 149 and a topological polar surface area of 75.4 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 . Physical And Chemical Properties Analysis
“Methyl 4-thiocyanatobutanoate” has a molecular weight of 159.21 g/mol . It has an XLogP3-AA of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 159.03539970 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl 4-thiocyanatobutanoate has been studied for its role in various synthetic processes and chemical reactions. Beyzaei, Aryan, and Moghadas (2015) developed a one-pot, two-step process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates, using ethyl 3-oxo-2-thiocyanatobutanoate as an intermediate. This process highlights the compound's utility in synthesizing thiazole derivatives, which are important in pharmaceutical chemistry (Beyzaei, Aryan, & Moghadas, 2015).
Ostapiuk et al. (2022) demonstrated the use of 4-aryl-3-thiocyanatobutan-2-ones, similar in structure to methyl 4-thiocyanatobutanoate, in Meerwein reactions for the synthesis of 2-aminothiazole-based heterocyclic systems. This study emphasizes the compound's role in creating complex heterocyclic structures, which are valuable in the development of new pharmaceuticals (Ostapiuk et al., 2022).
Pharmaceutical and Biological Research
Methyl 4-thiocyanatobutanoate and its derivatives have been explored for their potential in pharmaceutical and biological applications. The compound DZ2002, which is methyl 4-(adenin-9-yl)-2-hydroxybutanoate, a structurally related compound, has been studied for its immunosuppressive effects. Fu et al. (2006) discovered that DZ2002 ameliorates Experimental Autoimmune Encephalomyelitis by inhibiting T cell activation, suggesting its potential in treating autoimmune diseases like multiple sclerosis (Fu et al., 2006).
Struga et al. (2009) synthesized 1,3-thiazepine derivatives from compounds structurally similar to methyl 4-thiocyanatobutanoate and evaluated their pharmacological and antiviral activities, showing modest activity against HIV-1, BVDV, and YFV. This indicates the compound's potential role in developing new antiviral agents (Struga et al., 2009).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
methyl 4-thiocyanatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)3-2-4-10-5-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIRKFBWHMNISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681818 | |
| Record name | Methyl 4-(thiocyanato)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-thiocyanatobutanoate | |
CAS RN |
79203-77-3 | |
| Record name | Methyl 4-(thiocyanato)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



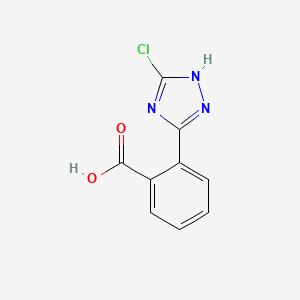
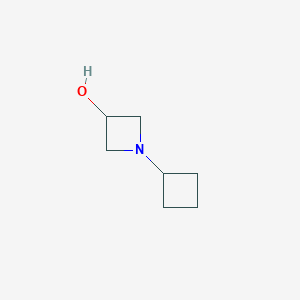
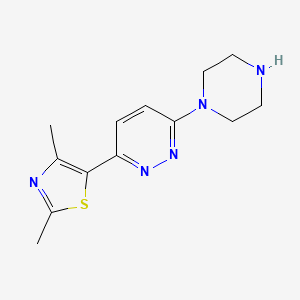
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)

